molecular formula C6H8ClNO B12968026 4-Chlorooxane-4-carbonitrile

4-Chlorooxane-4-carbonitrile

Cat. No.: B12968026
M. Wt: 145.59 g/mol
InChI Key: YNBRGVZYAVNLRA-UHFFFAOYSA-N
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Description

4-Chlorooxane-4-carbonitrile is a chemical compound with the molecular formula C6H8ClNO. It is also known by its IUPAC name, 4-chlorotetrahydro-2H-pyran-4-carbonitrile. This compound is characterized by the presence of a chlorine atom and a nitrile group attached to an oxane ring. It has a molecular weight of 145.59 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorooxane-4-carbonitrile typically involves the chlorination of tetrahydro-2H-pyran-4-carbonitrile. This reaction can be carried out using various chlorinating agents under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing efficient and cost-effective chlorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorooxane-4-carbonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chlorooxane-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chlorooxane-4-carbonitrile depends on its specific application and the target molecule or pathwayFor example, the nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions .

Comparison with Similar Compounds

Uniqueness: 4-Chlorooxane-4-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the oxane ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

IUPAC Name

4-chlorooxane-4-carbonitrile

InChI

InChI=1S/C6H8ClNO/c7-6(5-8)1-3-9-4-2-6/h1-4H2

InChI Key

YNBRGVZYAVNLRA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)Cl

Origin of Product

United States

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